(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide

CAS No.:

Cat. No.: VC13444662

Molecular Formula: C21H35N3O

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H35N3O |

|---|---|

| Molecular Weight | 345.5 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-11-8-12-23(14-19)13-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,22H2,1-4H3/t19?,20-/m0/s1 |

| Standard InChI Key | YTJQUBBWFAJGCS-ANYOKISRSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |

| SMILES | CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |

Introduction

Structural Elucidation and Stereochemical Significance

Core Molecular Architecture

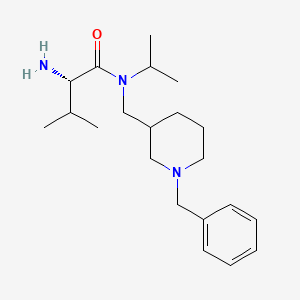

The compound’s structure centers on a piperidine ring (a six-membered amine heterocycle) substituted at the nitrogen atom with a benzyl group (C₆H₅-CH₂-) and at the carbon-3 position with a methyl group. This piperidine moiety is connected via a methylene bridge (-CH₂-) to an N-isopropyl-3-methylbutanamide side chain. The stereochemistry at the carbon adjacent to the primary amino group is explicitly defined as (2S), indicating a specific three-dimensional arrangement critical for potential biological activity .

Table 1: Key Molecular Identifiers

| Property | Value (Source) | Value (Source ) |

|---|---|---|

| Molecular Formula | C₂₁H₃₅N₃O | C₂₁H₃₃N₃O |

| Molecular Weight | 345.5 g/mol | 343.51 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | Not explicitly provided |

| SMILES Notation | CC(C)C@@HN | CC(C)C@HC(N(CC1CN(CC2=CC=CC=C2)CCC1)C3CC3)=O |

Functional Group Analysis

-

Piperidine Ring: The benzyl substitution at nitrogen introduces aromaticity, potentially enhancing lipid solubility and membrane permeability.

-

Amide Linkage: The N-isopropyl-3-methylbutanamide group contributes hydrogen-bonding capacity, a feature often leveraged in drug design to target enzymes or receptors.

-

Chiral Center: The (2S) configuration at carbon-2 may influence binding affinity to chiral biological targets, such as G-protein-coupled receptors or proteases .

Synthetic Pathways and Challenges

Stereochemical Control

Achieving the (2S) configuration likely requires chiral auxiliaries or asymmetric catalysis during the amide bond formation. Enzymatic resolution or chromatography may be employed to isolate the desired enantiomer .

Table 2: Hypothetical Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Piperidine ring synthesis | Cyclohexenone + NH₃, H₂/Pd |

| 2 | N-Benzylation | Benzyl chloride, K₂CO₃, DMF |

| 3 | Methylene bridge installation | CH₂O, NaBH₃CN |

| 4 | Amide coupling | DCC, HOBt, (S)-2-amino-3-methylbutanoic acid |

The benzyl-piperidine system’s aromaticity may enable fluorescence emission upon UV excitation, making it a candidate for cellular imaging or protein-binding studies .

Antimicrobial Screening

Though no direct evidence exists, the isopropyl and methyl groups could disrupt microbial cell membranes, warranting evaluation against antibiotic-resistant pathogens .

Pharmacological and Toxicological Considerations

Hypothesized Target Engagement

-

Serine Proteases: The amide bond may mimic peptide substrates, suggesting inhibitory potential against thrombin or trypsin-like enzymes .

-

GPCRs: Structural similarity to piperidine-based antipsychotics hints at possible interactions with dopamine D₂ or serotonin 5-HT₂A receptors.

Table 3: Hazard Profile (Source )

| GHS Code | Hazard Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Skin irritation | Wear protective gloves |

| H319 | Eye irritation | Use eye protection |

| H335 | Respiratory irritation | Use in well-ventilated areas |

Storage Recommendations: -20°C, inert atmosphere, moisture-controlled environment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume